molecular formula C17H18FNO2 B5695188 N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No. B5695188
M. Wt: 287.33 g/mol
InChI Key: YAGKGYVSMASJAF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "FPTA" and has shown promising results in various studies related to cancer and neurodegenerative diseases.

Scientific Research Applications

FPTA has been studied extensively for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer research, FPTA has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer. FPTA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disease research, FPTA has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of FPTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and neurodegenerative diseases. FPTA has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. FPTA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, FPTA has been shown to activate the Nrf2/ARE signaling pathway, which is involved in oxidative stress response and neuroprotection.
Biochemical and Physiological Effects:
FPTA has been shown to have various biochemical and physiological effects in cancer and neurodegenerative disease research. In cancer research, FPTA has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In neurodegenerative disease research, FPTA has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

FPTA has several advantages for lab experiments, including its high potency and selectivity for cancer and neurodegenerative disease targets. FPTA also has good pharmacokinetic properties and can easily cross the blood-brain barrier. However, FPTA has some limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for FPTA research, including the optimization of its synthesis method, the development of FPTA analogs with improved pharmacokinetic properties, and the investigation of its potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of FPTA and its potential side effects.

Synthesis Methods

The synthesis of FPTA involves the reaction of 2-fluoroaniline with 2,3,5-trimethylphenol in the presence of potassium carbonate and acetic acid. The resulting product is then reacted with ethyl chloroacetate to form N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide. This synthesis method has been optimized to produce high yields of FPTA with minimal impurities.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-8-12(2)13(3)16(9-11)21-10-17(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGKGYVSMASJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide

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